Cas no 5477-26-9 (butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate structure
5477-26-9 structure
Productnaam:butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS-nummer:5477-26-9
MF:C24H31NO5
MW:413.506647348404
CID:1590909
PubChem ID:621813

butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-(4-ethoxy-3-methoxyphenyl)-, butyl ester
    • 3-quinolinecarboxylic acid, 4-(4-ethoxy-3-methoxyphenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-, butyl ester
    • butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
    • AKOS001596281
    • DTXSID70347454
    • CCG-105350
    • Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
    • STK363457
    • SR-01000418611-1
    • 5477-26-9
    • EU-0003364
    • SR-01000418611
    • CHEBI:189296
    • SVPHDYMYUJTPMO-UHFFFAOYSA-N
    • AB00086474-01
    • Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate #
    • AKOS021987441
    • Inchi: InChI=1S/C24H31NO5/c1-5-7-13-30-24(27)21-15(3)25-17-9-8-10-18(26)23(17)22(21)16-11-12-19(29-6-2)20(14-16)28-4/h11-12,14,22,25H,5-10,13H2,1-4H3
    • InChI-sleutel: SVPHDYMYUJTPMO-UHFFFAOYSA-N
    • LACHT: CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CCC2)C

Berekende eigenschappen

  • Exacte massa: 413.22033
  • Monoisotopische massa: 413.22022309g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 710
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 73.9Ų
  • XLogP3: 4

Experimentele eigenschappen

  • PSA: 73.86
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